molecular formula C19H31O3P B12650924 4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide CAS No. 142840-36-6

4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide

Cat. No.: B12650924
CAS No.: 142840-36-6
M. Wt: 338.4 g/mol
InChI Key: FJHDTMVRMCVEEU-UHFFFAOYSA-N
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Description

4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure with a dodecyl substituent at the 2-position and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide typically involves the reaction of a suitable dodecyl precursor with a benzodioxaphosphorin reagent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction may be catalyzed by bases or acids depending on the specific synthetic route .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of alkyl or aryl substituted benzodioxaphosphorin compounds .

Scientific Research Applications

4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by phosphorylating or dephosphorylating key proteins, thereby affecting cellular functions. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide is unique due to its dodecyl substituent, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological molecules. This makes it particularly useful in applications requiring specific hydrophobic interactions .

Properties

CAS No.

142840-36-6

Molecular Formula

C19H31O3P

Molecular Weight

338.4 g/mol

IUPAC Name

2-dodecyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide

InChI

InChI=1S/C19H31O3P/c1-2-3-4-5-6-7-8-9-10-13-16-23(20)21-17-18-14-11-12-15-19(18)22-23/h11-12,14-15H,2-10,13,16-17H2,1H3

InChI Key

FJHDTMVRMCVEEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCP1(=O)OCC2=CC=CC=C2O1

Origin of Product

United States

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